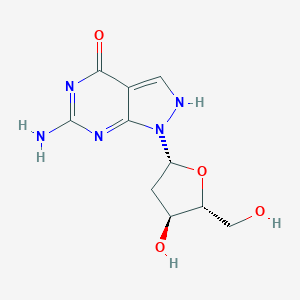

8-Aza-7-deaza-2'-deoxyguanosine

概要

説明

8-Aza-7-deaza-2'-deoxyguanosine (8AZ7DG) is an artificially synthesized nucleoside analogue of 2'-deoxyguanosine (dG) that has been studied extensively for its potential use in a variety of scientific and medical applications. 8AZ7DG is a modified version of dG, which is a naturally occurring nucleoside found in DNA and RNA, and it has been found to exhibit a variety of interesting biochemical and physiological properties. This article will provide an overview of 8AZ7DG, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Fluorescence Detection and DNA Structural Changes : It is used to discriminate structural changes in DNA by changing its emission wavelength upon hybridization. This property makes it useful in fluorescence detection, diagnostic, and therapeutic applications (Saito et al., 2013).

Stability of DNA Structures : Studies have shown that 8-Aza-7-deaza-2'-deoxyguanosine contributes to the stability of DNA structures. It can form stable base pairs in DNA and supports the formation of autonomous DNA structures (Seela & Kröschel, 2003).

Antitumor Properties : There is evidence suggesting that 8-halo-7-deaza-2'-deoxyguanosine triphosphate exhibits an antiproliferative effect on HeLa cells, indicating potential as a new antitumor agent (Yin, Sasaki, & Taniguchi, 2016).

Enhanced Duplex Stability : The incorporation of this compound and its derivatives in DNA sequences has been found to enhance the stability of DNA duplexes, which is significant for DNA research and potential therapeutic applications (He, Seela, 2002).

Synthesis and Functionalization : It is used in the synthesis and functionalization of nucleosides and oligonucleotides. For instance, this compound nucleosides with octadiynyl side chains can form hybrids slightly more stable than canonical DNA (Seela, Xiong, Leonard, & Budow, 2009).

作用機序

Target of Action

The primary targets of 8-Aza-7-deaza-2’-deoxyguanosine are the nucleosides in DNA . It is incorporated into oligonucleotides during solid-phase synthesis . The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation and with 2’-deoxycytidine in duplexes with parallel chains .

Mode of Action

8-Aza-7-deaza-2’-deoxyguanosine interacts with its targets by forming stable base pairs in DNA . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . Duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This demonstrates that these side chains have steric freedom in duplex DNA .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and stability . It is incorporated into oligonucleotides during solid-phase synthesis . The side chains of the compound, introduced by the Sonogashira cross-coupling reaction, contribute to the stabilization of duplex DNA .

Pharmacokinetics

Its incorporation into oligonucleotides during solid-phase synthesis suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of 8-Aza-7-deaza-2’-deoxyguanosine is the stabilization of duplex DNA . Duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This stabilization is significant in both parallel and antiparallel DNA .

Action Environment

The action of 8-Aza-7-deaza-2’-deoxyguanosine is influenced by the environment in which it is used. For instance, the compound should be stored in a dry, well-ventilated area at 0 °C to protect it from heat and to maintain its stability . The bulky halogen substituents of the compound are well accommodated in the grooves of both antiparallel and parallel DNA , suggesting that the compound’s action, efficacy, and stability may be influenced by the structural characteristics of the DNA.

Safety and Hazards

将来の方向性

DNA-encoded libraries are a prime technology for target-based small molecule screening. Native DNA used as a genetic compound barcode is chemically vulnerable under many reaction conditions. DNA barcodes that are composed of pyrimidine nucleobases, 7-deazaadenine, and 7-deaza-8-azaguanine have been investigated for their suitability for encoded chemistry both experimentally and computationally .

生化学分析

Biochemical Properties

8-Aza-7-deaza-2’-deoxyguanosine interacts with various enzymes and proteins during biochemical reactions . For instance, it has been synthesized using the Sonogashira cross-coupling reaction . The compound’s side chain was introduced by this reaction, and phosphoramidites were synthesized . The duplexes containing 8-Aza-7-deaza-2’-deoxyguanosine are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine .

Cellular Effects

This suggests that 8-Aza-7-deaza-2’-deoxyguanosine may influence cell function by affecting the stability of DNA structures .

Molecular Mechanism

At the molecular level, 8-Aza-7-deaza-2’-deoxyguanosine exerts its effects through its unique base pairing properties . The compound shows almost identical base pairing stability as those containing 2’-deoxyisoguanosine, while its 7-substituted derivatives induce a significant duplex stabilization .

Temporal Effects in Laboratory Settings

It is known that the compound’s side chains have steric freedom in duplex DNA, suggesting that it may have long-term stability .

Metabolic Pathways

Given its role in stabilizing DNA duplexes, it is likely that the compound interacts with enzymes involved in DNA replication and repair .

Subcellular Localization

Given its role in DNA stabilization, it is likely that the compound is localized to the nucleus where DNA replication and repair occur .

特性

IUPAC Name |

6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZQBWJRMFLAD-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

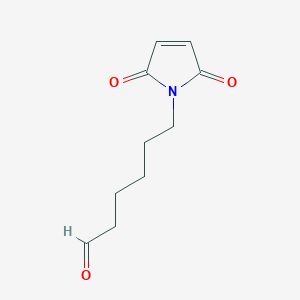

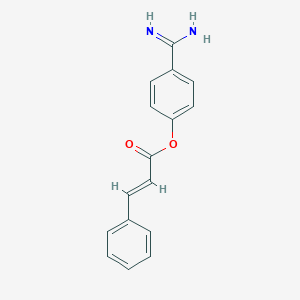

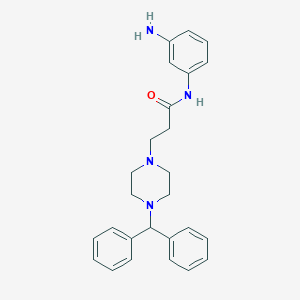

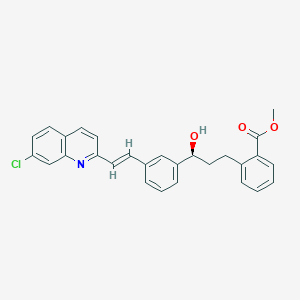

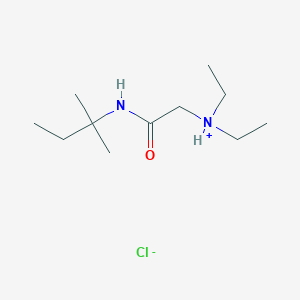

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 8-aza-7-deaza-2′-deoxyguanosine (c7z8Gd) affect DNA duplex stability compared to canonical 2′-deoxyguanosine?

A1: Research indicates that replacing 2′-deoxyguanosine with c7z8Gd generally increases the thermal stability of DNA duplexes [, ]. This enhanced stability is attributed to several factors:

- Increased Polarizability: The c7z8Gd base exhibits greater polarizability than guanine, contributing to stronger stacking interactions between adjacent bases within the duplex [].

- Hydrophobic Interactions: The modified base's structure may promote favorable hydrophobic interactions within the DNA helix, further stabilizing the duplex [].

- Potential for Additional Hydrogen Bonding: Studies suggest that, in specific contexts, c7z8Gd can participate in an additional hydrogen bond with its complementary base, further enhancing duplex stability [].

Q2: Can you elaborate on the influence of halogen substituents at the 7-position of c7z8Gd on duplex stability?

A2: Introducing halogen atoms, particularly bromine or iodine, at the 7-position of c7z8Gd can dramatically increase duplex stability [, ]. For instance, oligonucleotides containing 7-bromo-c7z8Gd or 7-iodo-c7z8Gd exhibited significantly higher melting temperatures (Tm) compared to those with unmodified c7z8Gd or canonical guanine []. This heightened stability is attributed to the formation of halogen bonds between the halogen substituents and the N(3) atoms of adjacent nucleobases within the DNA helix [].

Q3: What are the advantages of using c7z8Gd as a building block for oligonucleotide synthesis?

A3: c7z8Gd offers several advantages in oligonucleotide synthesis:

- Enhanced Duplex Stability: As mentioned earlier, c7z8Gd generally increases duplex stability, allowing for the design of shorter probes with higher target affinity [, ].

- Modulation of Enzymatic Activity: Incorporation of c7z8Gd in specific positions within oligonucleotides can influence their interaction with enzymes like endonucleases. For example, replacing a specific guanine with c7z8Gd in an oligonucleotide recognition sequence was shown to enhance the cleavage rate by the restriction enzyme EcoRI [].

- Functionalization Potential: The modified base can be further derivatized at the 7-position with various functionalities, such as propynyl or octadiynyl groups [, ]. These modifications provide handles for further conjugation with fluorescent dyes, affinity tags, or other moieties, expanding the applications of c7z8Gd-containing oligonucleotides in bioconjugation, diagnostics, and therapeutics.

Q4: Are there any specific applications where c7z8Gd derivatives have shown promise?

A4: Yes, the unique properties of c7z8Gd derivatives have led to their exploration in various applications:

- Fluorescent Probes: c7z8Gd derivatives bearing fluorescent dyes, such as coumarin, have been synthesized and investigated for their potential as fluorescent probes for nucleic acid detection [].

- Cross-linking Studies: The incorporation of alkyne-modified c7z8Gd derivatives enables the creation of cross-linked DNA duplexes through click chemistry reactions []. These cross-linked structures are valuable tools for investigating DNA structure, dynamics, and interactions with other molecules.

Q5: Are there any known limitations or drawbacks associated with the use of c7z8Gd in oligonucleotide synthesis?

A5: While c7z8Gd presents numerous advantages, some potential limitations should be considered:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)